molecular formula C25H26N2O4 B2726247 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-2-yloxy)acetamide CAS No. 921793-12-6

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-2-yloxy)acetamide

Cat. No. B2726247
CAS RN: 921793-12-6
M. Wt: 418.493
InChI Key: SHRYWWUZCCBFSF-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C25H26N2O4 and its molecular weight is 418.493. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-2-yloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-2-yloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Approaches in Heterocyclic Chemistry

Studies have explored synthetic approaches to benzazepinones and their derivatives, which are relevant to the compound . For instance, Valderrama, Pessoa-Mahana, and Tapia (1993) investigated the Schmidt and Beckmann rearrangement of naphthalenones, leading to the generation of various benzazepinone derivatives (Valderrama, Pessoa‐Mahana, & Tapia, 1993). This research contributes to the understanding of the synthetic pathways that can be applied to similar compounds.

Analgesic Compound Synthesis

In 1975, Sawa, Kato, Masuda, Hori, and Fujimura synthesized derivatives of tetrahydro-5H-benzazepine, closely related to the compound , examining their analgesic activity in mice. This indicates the potential use of these compounds in developing analgesic drugs (Sawa, Kato, Masuda, Hori, & Fujimura, 1975).

Host-Guest Chemistry

Bourne, Nash, and Toda (1999) studied the inclusion compounds of dimethyl acetamide with multipedal hosts, which contributes to understanding how similar compounds, like the one , might behave in host-guest chemistry applications (Bourne, Nash, & Toda, 1999).

Co-crystal Formation

Karmakar, Kalita, and Baruah (2009) explored the formation of co-crystals involving similar compounds, which can be insightful for understanding the potential of the compound in forming co-crystals with other chemical entities (Karmakar, Kalita, & Baruah, 2009).

Anti-HIV Activity

Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, and Al-Masoudi (2010) synthesized naphthalene derivatives with anti-HIV activity, indicating the potential of similar compounds in antiviral research (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, & Al-Masoudi, 2010).

Photocyclization in Heterocyclic Chemistry

Wei, Li, Wang, Liu, and Zhang (2016) synthesized benzoquinazolines via photocyclization, demonstrating a novel synthetic pathway that could be applicable to the synthesis of related compounds (Wei, Li, Wang, Liu, & Zhang, 2016).

Anticancer Evaluation

Salahuddin, Shaharyar, Mazumder, and Ahsan (2014) conducted an anticancer evaluation of naphthalene derivatives, suggesting the potential therapeutic applications of similar compounds in cancer treatment (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Ruthenium Catalysts in Organic Synthesis

Facchetti, Jurčík, Baldino, Giboulot, Nedden, Zanotti-gerosa, Blackaby, Bryan, Boogaard, McLaren, Moya, Reynolds, Sandham, Martinuzzi, and Baratta (2016) explored the preparation of ruthenium catalysts for ketone reduction, which could provide insights into the catalytic potential of related compounds (Facchetti, Jurčík, Baldino, Giboulot, Nedden, Zanotti-gerosa, Blackaby, Bryan, Boogaard, McLaren, Moya, Reynolds, Sandham, Martinuzzi, & Baratta, 2016).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-4-27-21-12-10-19(14-22(21)31-16-25(2,3)24(27)29)26-23(28)15-30-20-11-9-17-7-5-6-8-18(17)13-20/h5-14H,4,15-16H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRYWWUZCCBFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-2-yloxy)acetamide

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